N-(2,4-difluorophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
This compound is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety at position 3. The thioacetamide side chain is linked to N-(2,4-difluorophenyl), which introduces electron-withdrawing fluorine atoms that may enhance metabolic stability and binding interactions with biological targets.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[4-ethyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N5O2S/c1-3-25-16(12-5-4-8-24(2)17(12)27)22-23-18(25)28-10-15(26)21-14-7-6-11(19)9-13(14)20/h4-9H,3,10H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOFEFDGHAYYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CN(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS Number: 1105227-63-1) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including anticancer activity, antimicrobial effects, and other relevant biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 405.4 g/mol. The structure features a difluorophenyl group and a triazole ring linked through a thioether moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇F₂N₅O₂S |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 1105227-63-1 |
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. Specifically, this compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Case Study Findings:
- Cell Line Testing: The compound was tested against several cancer cell lines, including A375 (melanoma) and SK-OV-3 (ovarian cancer), showing promising results with IC50 values below 10 µM, indicating potent antiproliferative activity.
- Mechanism of Action: The compound appears to induce apoptosis in cancer cells, as evidenced by increased early and late apoptotic cell populations following treatment at concentrations around 10 µM.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Research indicates that it may inhibit the growth of both gram-positive and gram-negative bacteria.
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Pharmacological Mechanisms
The biological activities of N-(2,4-difluorophenyl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-y)-4H-1,2,4-triazol-3-y)thio)acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activities: The triazole moiety is known to interact with various enzymes involved in cancer cell proliferation and survival.
- Induction of Oxidative Stress: The compound may induce oxidative stress in cancer cells, leading to cell death.
- Modulation of Cell Cycle: Studies suggest that it affects the cell cycle distribution in treated cells, particularly increasing the population in the G2/M phase.
Comparison with Similar Compounds
Structural Implications :
- The 2,4-difluorophenyl group improves lipophilicity and metabolic resistance relative to mono-fluorinated or non-fluorinated aryl groups .
Anti-Exudative Activity
Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., from ) show anti-inflammatory activity comparable to diclofenac sodium. The target compound’s dihydropyridinone moiety may confer enhanced activity due to increased electron density and steric bulk, though direct comparative data are lacking .
Orco Agonist Activity
VUAA-1 and OLC-12 () are potent insect odorant receptor co-receptor (Orco) agonists. The target compound’s difluorophenyl group could reduce off-target interactions in insects compared to ethylphenyl or isopropylphenyl groups, but this requires validation .
Spectroscopic and Physicochemical Properties
- NMR Profiling: highlights that substituents in regions A (positions 39–44) and B (29–36) significantly alter chemical shifts. The dihydropyridinone group in the target compound would produce distinct shifts in these regions compared to pyrazine or pyridine analogues .
- Solubility and Stability: Fluorine atoms on the aryl group enhance solubility in polar solvents compared to non-fluorinated analogues (e.g., N,N-diethyl-2-[[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
